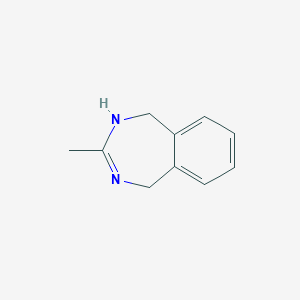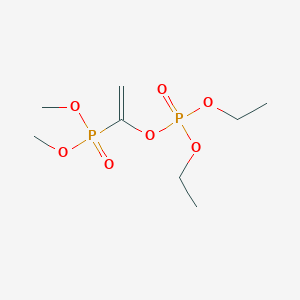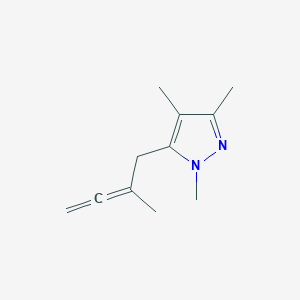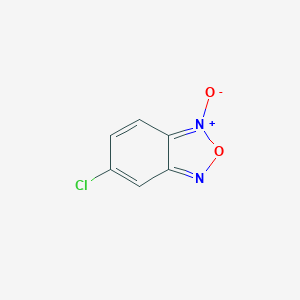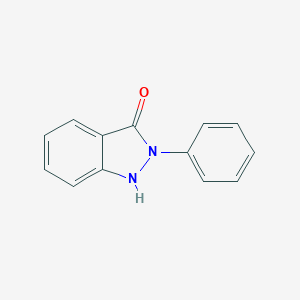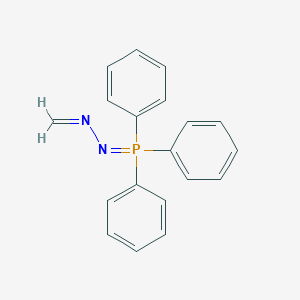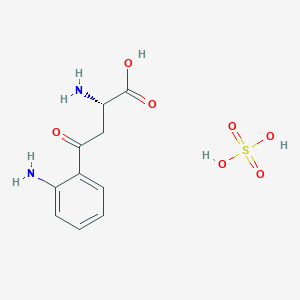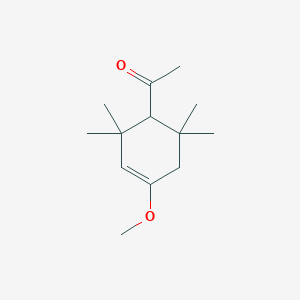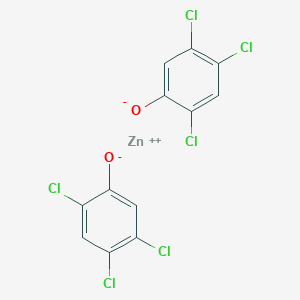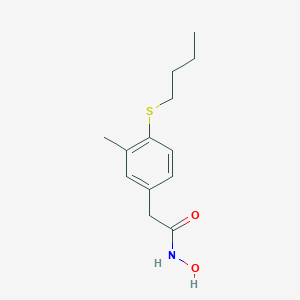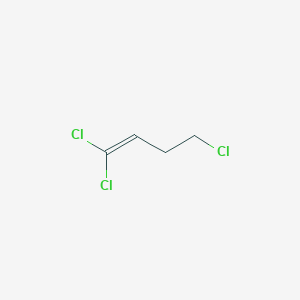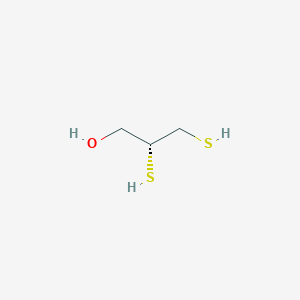
(2R)-2,3-bis(sulfanyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,3-bis(sulfanyl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as threo-1,2-dimercaptopropane-1,3-diol (TDM) and has been extensively studied for its potential use in treating heavy metal poisoning.
Mécanisme D'action
The mechanism of action of (2R)-2,3-bis(sulfanyl)propan-1-ol involves the formation of stable complexes with heavy metals. (2R)-2,3-bis(sulfanyl)propan-1-ol has two thiol groups that can bind to heavy metals through a process known as chelation. The resulting complexes are stable and can be excreted from the body through urine or feces.
Effets Biochimiques Et Physiologiques
(2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to have several biochemical and physiological effects. It can increase the excretion of heavy metals, reduce oxidative stress, and improve liver and kidney function. (2R)-2,3-bis(sulfanyl)propan-1-ol has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating other diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-2,3-bis(sulfanyl)propan-1-ol is its ability to chelate heavy metals, making it a useful tool in studying heavy metal toxicity. However, (2R)-2,3-bis(sulfanyl)propan-1-ol has some limitations in lab experiments. It can interfere with some analytical methods, such as atomic absorption spectroscopy, and can also bind to other metals in the sample, leading to false results.
Orientations Futures
There are several future directions for (2R)-2,3-bis(sulfanyl)propan-1-ol research. One area of interest is its potential use in treating other diseases such as Alzheimer's and Parkinson's. (2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating these diseases. Another area of interest is the development of new chelating agents that are more effective and have fewer side effects than (2R)-2,3-bis(sulfanyl)propan-1-ol.
Conclusion:
(2R)-2,3-bis(sulfanyl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential use in treating heavy metal poisoning and has several biochemical and physiological effects. (2R)-2,3-bis(sulfanyl)propan-1-ol has some advantages and limitations in lab experiments, and there are several future directions for research in this area.
Méthodes De Synthèse
(2R)-2,3-bis(sulfanyl)propan-1-ol can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,3-epithiopropanol and sodium sulfide. This reaction results in the formation of (2R)-2,3-bis(sulfanyl)propan-1-ol with a yield of approximately 80%. Other methods include the reaction between 2,3-epithiopropanol and hydrogen sulfide and the reaction between 1,2-dibromo-3-chloropropane and sodium hydrosulfide.
Applications De Recherche Scientifique
(2R)-2,3-bis(sulfanyl)propan-1-ol has been extensively studied for its potential use in treating heavy metal poisoning. It works by binding to heavy metals such as mercury, lead, and arsenic and forming stable complexes that can be excreted from the body. (2R)-2,3-bis(sulfanyl)propan-1-ol has been shown to be effective in treating acute and chronic poisoning caused by these heavy metals.
Propriétés
Numéro CAS |
16495-08-2 |
|---|---|
Nom du produit |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
Formule moléculaire |
C3H8OS2 |
Poids moléculaire |
124.23 g/mol |
Nom IUPAC |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |
Clé InChI |
WQABCVAJNWAXTE-GSVOUGTGSA-N |
SMILES isomérique |
C([C@H](CS)S)O |
SMILES |
C(C(CS)S)O |
SMILES canonique |
C(C(CS)S)O |
Synonymes |
1-Propanol, 2,3-dimercapto-, (R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
